molecular formula C19H27N3O5 B14450124 Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- CAS No. 75883-78-2

Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl-

Cat. No.: B14450124
CAS No.: 75883-78-2
M. Wt: 377.4 g/mol
InChI Key: NPCABQKKXHZMPK-UHFFFAOYSA-N
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Description

Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- is a complex organic compound with a unique structure that combines a urea moiety with a benzofuran ring substituted with dimethoxy and piperidinoethoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- typically involves multiple steps. The starting materials often include 6,7-dimethoxybenzofuran and piperidine. The synthesis proceeds through a series of reactions, including etherification, urea formation, and methylation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinoethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-methylcoumarin: A structurally related compound with different biological activities.

    6,7-Dimethoxybenzofuran: Shares the benzofuran core but lacks the piperidinoethoxy and urea groups.

Uniqueness

Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

75883-78-2

Molecular Formula

C19H27N3O5

Molecular Weight

377.4 g/mol

IUPAC Name

1-[6,7-dimethoxy-4-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-methylurea

InChI

InChI=1S/C19H27N3O5/c1-20-19(23)21-14-15(27-12-10-22-8-5-4-6-9-22)13-7-11-26-16(13)18(25-3)17(14)24-2/h7,11H,4-6,8-10,12H2,1-3H3,(H2,20,21,23)

InChI Key

NPCABQKKXHZMPK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=C(C2=C(C(=C1OC)OC)OC=C2)OCCN3CCCCC3

Origin of Product

United States

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